![molecular formula C20H17BrClNO2 B4690305 (2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4690305.png)
(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, ethoxy, and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the phenyl rings, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The ethoxy and prop-2-en-1-yloxy groups are then added via etherification reactions. The final step involves the formation of the prop-2-enenitrile moiety through a nitrile synthesis reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Bromoethoxybenzene: Benzene derivatives with bromine and ethoxy groups.
Uniqueness
(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to its combination of functional groups and the specific arrangement of atoms. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c1-3-9-25-20-18(21)11-14(12-19(20)24-4-2)10-16(13-23)15-5-7-17(22)8-6-15/h3,5-8,10-12H,1,4,9H2,2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEURBOZWJRQLB-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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